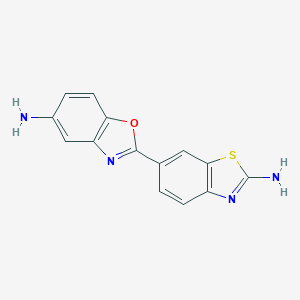
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research. ABT-737 is a member of the BH3-mimetic family, which selectively targets anti-apoptotic Bcl-2 family proteins and induces apoptosis in cancer cells.
作用机制
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine selectively binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-XL, and Bcl-w, and disrupts their interaction with pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. This results in the activation of Bax and Bak, the formation of pores in the mitochondrial outer membrane, and the release of cytochrome c and other pro-apoptotic factors into the cytosol. This triggers a caspase cascade and ultimately leads to apoptosis.
Biochemical and physiological effects:
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine has been shown to induce apoptosis in cancer cells in vitro and in vivo. 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine treatment also leads to the activation of caspase-3 and the cleavage of PARP, indicating the induction of apoptotic cell death. In addition, 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine has been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin. However, 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine has limited efficacy in some cancer cell lines, such as those with high expression of Mcl-1, another anti-apoptotic Bcl-2 family protein.
实验室实验的优点和局限性
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine is a potent and selective inhibitor of anti-apoptotic Bcl-2 family proteins, making it a valuable tool for investigating the role of these proteins in cancer cell survival and apoptosis. 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine is also relatively easy to synthesize and purify, making it accessible to many researchers. However, 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine has some limitations in lab experiments. For example, 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine has limited efficacy in some cancer cell lines, and its activity can be affected by the expression levels of other Bcl-2 family proteins. In addition, 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine has poor solubility in aqueous solutions, which can limit its use in certain assays.
未来方向
There are several future directions for the research and development of 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine. One direction is to improve the efficacy of 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine in cancer cells with high expression of Mcl-1. This can be achieved by developing new BH3-mimetics that target Mcl-1 or by combining 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine with other agents that downregulate Mcl-1 expression. Another direction is to investigate the role of Bcl-2 family proteins in non-cancer diseases, such as neurodegenerative disorders. Finally, the development of new delivery systems for 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine, such as nanoparticles or liposomes, may improve its solubility and bioavailability in vivo.
合成方法
The synthesis of 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine involves a series of chemical reactions, including the condensation of 2-aminothiophenol with 2-bromoaniline, and the subsequent coupling of the resulting intermediate with 5-amino-2-hydroxybenzoic acid. The final product is obtained by the reaction of the intermediate with trifluoroacetic acid in the presence of triethylsilane. The yield of 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine is around 15-20%, and the purity can be further improved by column chromatography.
科学研究应用
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine has been extensively used in scientific research to investigate the role of Bcl-2 family proteins in cancer cell survival and apoptosis. 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine has been shown to induce apoptosis in a wide range of cancer cell lines, including leukemia, lymphoma, melanoma, and lung cancer. 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine has also been used in preclinical studies to evaluate its efficacy as a single agent or in combination with other chemotherapeutic agents.
属性
产品名称 |
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine |
|---|---|
分子式 |
C14H10N4OS |
分子量 |
282.32 g/mol |
IUPAC 名称 |
2-(2-amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C14H10N4OS/c15-8-2-4-11-10(6-8)17-13(19-11)7-1-3-9-12(5-7)20-14(16)18-9/h1-6H,15H2,(H2,16,18) |
InChI 键 |
QWSDFTMKQIMRKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N |
规范 SMILES |
C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


